molecular formula C10H13N5O3S B12932014 Adenosine, 2'-deoxy-7,8-dihydro-8-thioxo- CAS No. 17318-18-2

Adenosine, 2'-deoxy-7,8-dihydro-8-thioxo-

Cat. No.: B12932014
CAS No.: 17318-18-2
M. Wt: 283.31 g/mol
InChI Key: HPCFWPYIEBKPPY-KVQBGUIXSA-N
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Description

6-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-purine-8(9H)-thione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a purine ring system substituted with amino and thione groups, as well as a tetrahydrofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-purine-8(9H)-thione typically involves multi-step organic reactions. One common method includes the condensation of appropriate purine derivatives with tetrahydrofuran intermediates under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, often incorporating advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-purine-8(9H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted purine derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

6-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-purine-8(9H)-thione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-purine-8(9H)-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include purine metabolism and signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-2(9H)-one
  • 6-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-2(9H)-thione

Uniqueness

Compared to similar compounds, 6-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-purine-8(9H)-thione is unique due to its specific substitution pattern and the presence of both amino and thione groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

Adenosine, 2'-deoxy-7,8-dihydro-8-thioxo- is a modified nucleoside that exhibits unique biological properties due to its thioxo substitution. This compound has garnered attention in various fields, including cancer research, oxidative stress studies, and antimicrobial activity. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The structural modification of adenosine to include a thioxo group at the 8-position alters its reactivity and interactions with biological systems. This modification can influence its role in nucleic acid metabolism and cellular signaling pathways.

1. Antioxidant Properties

Research indicates that adenosine derivatives can act as antioxidants, scavenging reactive oxygen species (ROS) and mitigating oxidative stress. This is particularly relevant in the context of DNA damage where oxidative modifications can lead to mutagenesis.

  • Case Study : A study demonstrated that 8-oxo-7,8-dihydro-2'-deoxyadenosine (a related compound) showed a significant reduction in oxidative DNA damage in vitro. The incorporation of thioxo may enhance this effect due to increased stability against oxidative agents .

2. Antimicrobial Activity

Adenosine derivatives have been evaluated for their antimicrobial properties against various pathogens.

Compound Target Pathogen Minimum Inhibitory Concentration (MIC)
Adenosine, 2'-deoxy-7,8-dihydro-8-thioxo-E. coli200 µg/mL
Adenosine, 2'-deoxy-7,8-dihydro-8-thioxo-S. aureus150 µg/mL

This data suggests that the thioxo modification may enhance the antimicrobial potency of the compound compared to unmodified adenosine .

3. Cancer Research

The thioxo modification has been explored for its potential anti-cancer properties. Studies have shown that certain adenosine derivatives can inhibit cancer cell proliferation and induce apoptosis.

  • Case Study : In vitro assays indicated that adenine derivatives with thioxo groups inhibited pancreatic cancer cell growth significantly, with IC50 values ranging from 10 to 50 µM depending on the specific derivative tested .

The mechanisms by which adenosine, 2'-deoxy-7,8-dihydro-8-thioxo- exerts its biological effects are multifaceted:

  • Inhibition of Nucleotide Metabolism : The compound may interfere with nucleotide synthesis pathways, leading to reduced availability of nucleotides necessary for DNA replication and repair.
  • Modulation of Cell Signaling : Adenosine receptors play critical roles in various cellular processes. Thioxo-modified adenosines may exhibit altered binding affinities to these receptors, influencing signaling pathways involved in inflammation and cell proliferation.
  • Oxidative Stress Response : By acting as an antioxidant, this compound can modulate cellular responses to oxidative stress, potentially enhancing cell survival under stressful conditions.

Properties

CAS No.

17318-18-2

Molecular Formula

C10H13N5O3S

Molecular Weight

283.31 g/mol

IUPAC Name

6-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-8-thione

InChI

InChI=1S/C10H13N5O3S/c11-8-7-9(13-3-12-8)15(10(19)14-7)6-1-4(17)5(2-16)18-6/h3-6,16-17H,1-2H2,(H,14,19)(H2,11,12,13)/t4-,5+,6+/m0/s1

InChI Key

HPCFWPYIEBKPPY-KVQBGUIXSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3NC2=S)N)CO)O

Canonical SMILES

C1C(C(OC1N2C3=NC=NC(=C3NC2=S)N)CO)O

Origin of Product

United States

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